6-chloro-2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-chloro-2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-diaminopyridine with 1,1,1-trifluoro-2-chloro-3-butanone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions, or the employment of catalysts to increase reaction efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while oxidation might produce a nitro or hydroxyl derivative.
Scientific Research Applications
6-chloro-2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Material Science: It is studied for its potential use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-chloro-2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chlorine atom can participate in hydrogen bonding or halogen bonding interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chlorine substituents but lacks the pyrazolo ring.
3,4-diaminopyridine: A precursor in the synthesis of the target compound, featuring a pyridine ring with amino groups.
1,1,1-trifluoro-2-chloro-3-butanone: Another precursor, providing the trifluoromethyl and chlorine functionalities.
Uniqueness
6-chloro-2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is unique due to its combination of a pyrazolo[3,4-b]pyridine core with trifluoromethyl and chlorine substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-chloro-2,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3N3/c1-4-7-5(9(11,12)13)3-6(10)14-8(7)15-16(4)2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYCXHDYCSSEPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=NC2=NN1C)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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